molecular formula C10H13N3 B6203863 [1-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine CAS No. 1248359-70-7

[1-(1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine

Cat. No.: B6203863
CAS No.: 1248359-70-7
M. Wt: 175.2
InChI Key:
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Description

1-(1H-1,3-benzodiazol-2-yl)ethylamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)ethylamine typically involves the reaction of benzimidazole with ethylamine and methylamine under controlled conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(1H-1,3-benzodiazol-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of benzimidazole, including 1-(1H-1,3-benzodiazol-2-yl)ethylamine, are explored for their potential use in treating various diseases such as cancer, infections, and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)ethylamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-(1H-Benzimidazol-2-yl)ethanamine: A similar compound with an ethylamine group instead of a methylamine group.

    1-(1H-Benzimidazol-2-yl)ethanol: A derivative with a hydroxyl group instead of an amine group.

Uniqueness

1-(1H-1,3-benzodiazol-2-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylamine group makes it a versatile intermediate for further chemical modifications and applications .

Properties

CAS No.

1248359-70-7

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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